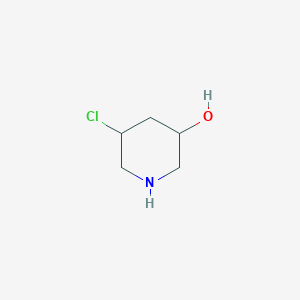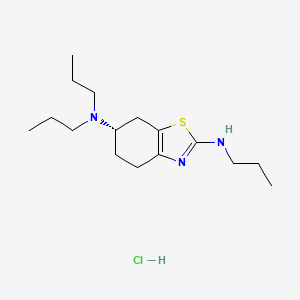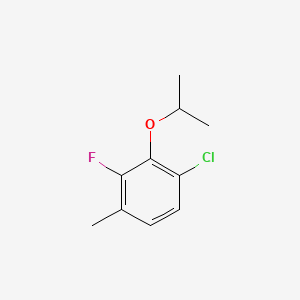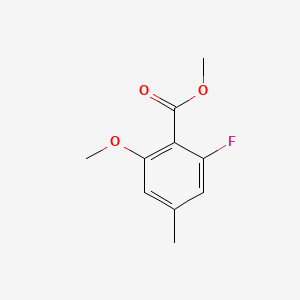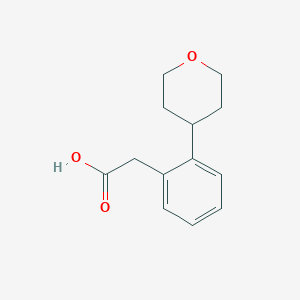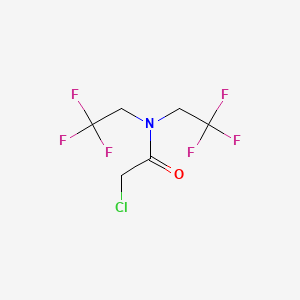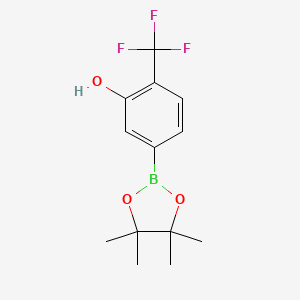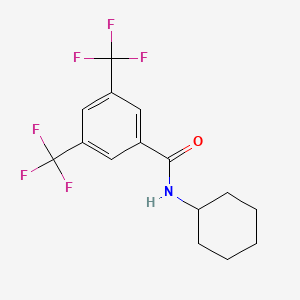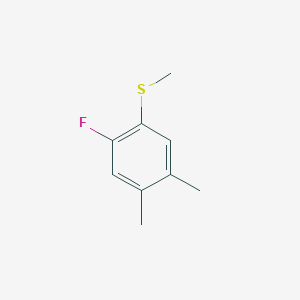
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11FS. It is a derivative of phenyl sulfane, where the phenyl ring is substituted with a fluorine atom at the 2-position and two methyl groups at the 4 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-4,5-dimethylphenyl halide with a methyl sulfide source under suitable conditions. One common method is the nucleophilic substitution reaction where the halide is replaced by the methyl sulfide group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to alter the methyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated or de-methylated products.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methyl groups influence the compound’s binding affinity and reactivity. The sulfur atom can form bonds with various substrates, facilitating different biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-4,5-dimethylphenyl)(ethyl)sulfane
- (2-Fluoro-4,5-dimethylphenyl)(propyl)sulfane
- (2-Fluoro-4,5-dimethylphenyl)(butyl)sulfane
Uniqueness
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C9H11FS |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-fluoro-4,5-dimethyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11FS/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,1-3H3 |
InChI Key |
JQKAWRHWISGNRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14766680.png)

